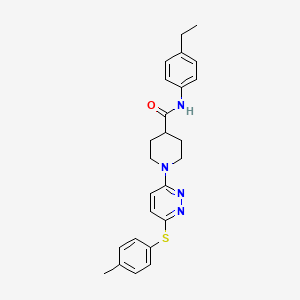

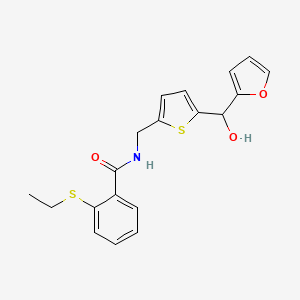

2-(ethylthio)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

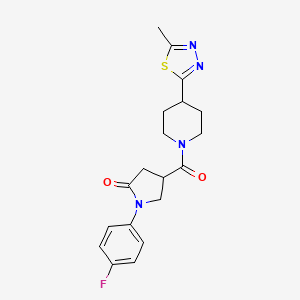

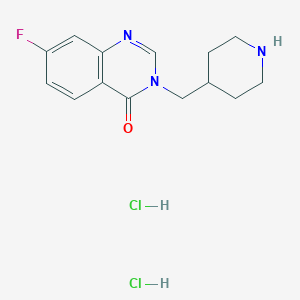

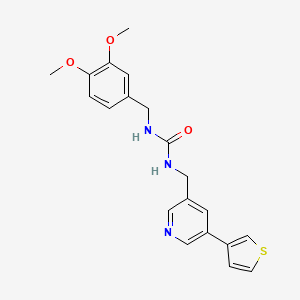

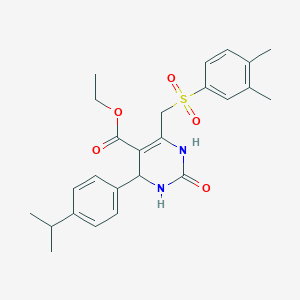

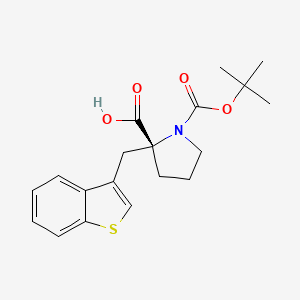

The compound “2-(ethylthio)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups and structural motifs, including an ethylthio group, a benzamide moiety, and furan and thiophene rings .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains aromatic rings (furan and thiophene), which are planar, and a benzamide moiety, which also contributes to its planarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a benzamide moiety could impact its solubility, melting point, and boiling point .Scientific Research Applications

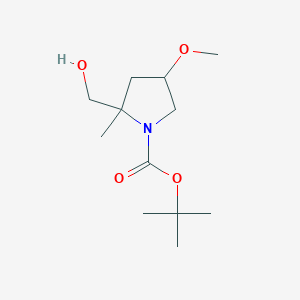

Heterocyclic Chemistry and Drug Design

Compounds with similar heterocyclic structures have been extensively studied for their potential in drug design and synthesis. For example, the synthesis of 5,6-dihydrothieno(and furo)pyrimidines bearing an active methine group at the 4-position has been explored due to their potential biological activities (Maruoka, Yamagata, & Yamazaki, 2001). These compounds are indicative of the interest in utilizing furan and thiophene derivatives in the development of pharmaceuticals, suggesting that 2-(ethylthio)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide could also be a candidate for drug development research.

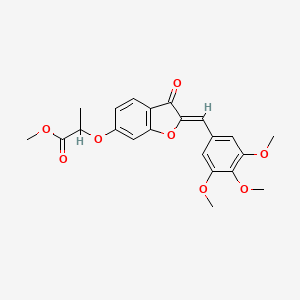

Dye-Sensitized Solar Cells

The use of phenothiazine derivatives, including those with furan and thiophene linkers, in dye-sensitized solar cells to improve device performance is another area of interest. One such compound with a furan conjugated linker showed a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of furan and thiophene derivatives in enhancing renewable energy technologies (Se Hun Kim et al., 2011).

Antimicrobial Properties

New acylthiourea derivatives have been synthesized and tested for their antimicrobial properties. These compounds, similar in structure to the one , were active at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi (Limban et al., 2011). This suggests potential applications of 2-(ethylthio)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide in developing new antimicrobial agents.

Polymer and Materials Science

The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block represents an innovative approach in the field of materials science (Jiang et al., 2014). The research into biobased materials underscores the interest in furan derivatives for creating environmentally friendly polymers, suggesting a potential research avenue for applications of the compound .

Future Directions

properties

IUPAC Name |

2-ethylsulfanyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S2/c1-2-24-16-8-4-3-6-14(16)19(22)20-12-13-9-10-17(25-13)18(21)15-7-5-11-23-15/h3-11,18,21H,2,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGQYJUWPKHAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide](/img/structure/B2755058.png)

![4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide](/img/structure/B2755065.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2755069.png)

![5-[(2R,4S)-4-Methoxy-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2755072.png)